Senexin B

Catalog No.
S542985
CAS No.
1449228-40-3
M.F
C27H26N6O
M. Wt
450.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Senexin B

CAS Number

1449228-40-3

Product Name

Senexin B

IUPAC Name

4-[2-[6-(4-methylpiperazine-1-carbonyl)naphthalen-2-yl]ethylamino]quinazoline-6-carbonitrile

Molecular Formula

C27H26N6O

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C27H26N6O/c1-32-10-12-33(13-11-32)27(34)23-6-5-21-14-19(2-4-22(21)16-23)8-9-29-26-24-15-20(17-28)3-7-25(24)30-18-31-26/h2-7,14-16,18H,8-13H2,1H3,(H,29,30,31)

InChI Key

VNADJTWHOAMTLY-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)CCNC4=NC=NC5=C4C=C(C=C5)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

Senexin B

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)CCNC4=NC=NC5=C4C=C(C=C5)C#N

Description

The exact mass of the compound Senexin B is 450.2168 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Cyclin-Dependent Kinases 8/19 in Viral and Bacterial Infections

Tumor Cell Survival in Response to Ionizing Radiation

Generation of iPICs in Pancreatic β-cell Research

Potentiation of Tumor-Suppressive Effect of Doxorubicin

Inhibition of RANKL-Induced Differentiation of Murine Bone Marrow-Derived Macrophages

Senexin B, also known as BCD-115, is a selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19) that has garnered attention for its potential therapeutic applications in cancer treatment. This compound is characterized by its unique structure, which includes a poly-substituted pyridine core, contributing to its high selectivity and potency against CDK8/19 compared to other kinases. Senexin B is notable for its oral bioavailability, making it a promising candidate for further clinical development .

That are crucial for its synthesis and functionalization. The primary reaction involves the formation of the quinazoline scaffold, which is essential for its inhibitory activity. For instance, the synthesis typically includes reactions such as:

  • Formation of the pyridine core: This involves cyclization reactions that create the poly-substituted structure.
  • Deprotection reactions: Utilizing trifluoroacetic acid to remove protective groups, yielding active amines necessary for further modifications.
  • Acetylation: Following deprotection, acetylation can enhance solubility and stability in biological environments .

Senexin B exhibits significant biological activity as an inhibitor of CDK8/19, which play critical roles in regulating transcription and cell cycle progression. Its inhibition leads to:

  • Induction of apoptosis: In cancer cells, Senexin B promotes programmed cell death by disrupting the transcriptional regulation mediated by CDK8/19.
  • Altered gene expression: Prolonged treatment with Senexin B results in downregulation of oncogenes and upregulation of tumor suppressor genes, demonstrating its potential as an anti-cancer agent .
  • Synergistic effects with other drugs: While it has shown limited synergy with epidermal growth factor receptor inhibitors like gefitinib and erlotinib, it can enhance the efficacy of other treatments in specific contexts .

The synthesis of Senexin B involves several steps that highlight its complex chemical structure:

  • Starting materials: Utilizing commercially available precursors such as substituted anilines and carbonitriles.
  • Key reactions:
    • Cyclization to form the quinazoline core.
    • Functional group modifications through acylation and deprotection steps.
  • Purification: The final product is purified using techniques such as column chromatography to ensure high purity suitable for biological testing .

Senexin B has potential applications primarily in oncology due to its ability to inhibit CDK8/19. Specific applications include:

  • Cancer therapy: Targeting various cancers where CDK8/19 are implicated in tumorigenesis, including breast cancer and acute myeloid leukemia.
  • Research tool: As a selective inhibitor, it serves as a valuable chemical probe for studying the roles of CDK8/19 in cellular processes and disease mechanisms .

Interaction studies have demonstrated that Senexin B does not reverse resistance to certain drugs but can alter the growth dynamics of resistant cancer cells. For example:

  • In combination with epidermal growth factor receptor inhibitors, Senexin B showed no significant reversal of resistance but did exhibit some antagonistic effects initially.
  • In contrast, when combined with cetuximab (an epidermal growth factor receptor inhibitor), it maintained growth inhibition over extended treatment periods without significant resistance development .

Several compounds exhibit structural or functional similarities to Senexin B. Here are notable examples:

Compound NameStructure TypeCDK Inhibition SelectivityUnique Features
Senexin AQuinazolineModerateFirst identified selective inhibitor of CDK8/19
15wQuinazolineHighDistinct from Senexins; different binding mode
SEL120-34APyrimidineHighActive against acute myeloid leukemia
20gPyridineModerateMulti-target profile across various kinases

Senexin B is unique due to its specific selectivity for CDK8/19 and its favorable pharmacokinetic properties, which enhance its therapeutic potential compared to these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

450.21680947 g/mol

Monoisotopic Mass

450.21680947 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E2X758P2BZ

Dates

Modify: 2023-08-15
1. Roninson, I.B., Porter, D.C., and Wentland, M.P. Cdk8-cdk19 selective inhibitors and their use in anti-metastatic and chemopreventative methods for cancer. (2016).
2. McDermott, M.S., Chumanevich, A.A., Lim, C.-U., et al. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer. Oncotarget 8(8), 12558-12575 (2017).
3. Amirhosseini, M., Bernhardsson, M., Lång, P., et al. Cyclin-dependent kinase 8/19 inhibition suppresses osteoclastogenesis by downregulating RANK and promotes osteoblast mineralization and cancellous bone healing. J. Cell. Physiol. 234(9), 16503-16516 (2019).

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